Mecaphane

Description

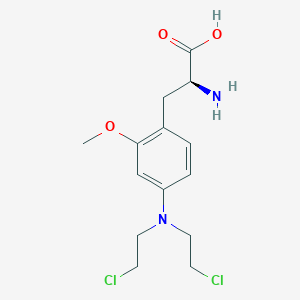

Mecaphane (3P), chemically known as p-bis-(chloroethyl)-amino--o-methoxyphenylalanine, is an alkylating antineoplastic agent developed by the Shanghai Institute of Materia Medica (SIMM) under the Chinese Academy of Sciences. It was synthesized as part of a large-scale screening program of over 2,000 synthetic compounds for anticancer activity .

Pharmacological Profile: this compound demonstrates potent inhibitory effects on murine sarcoma 180, Ehrlich ascites carcinoma, spindle cell sarcoma, Yoshida ascites sarcoma, Guerin’s tumor, and Walker sarcoma in preclinical models. Its mechanism involves disruption of mitotic processes and nucleic acid metabolism, typical of alkylating agents .

Properties

CAS No. |

1952-97-2 |

|---|---|

Molecular Formula |

C14H20Cl2N2O3 |

Molecular Weight |

335.2 g/mol |

IUPAC Name |

(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]-2-methoxyphenyl]propanoic acid |

InChI |

InChI=1S/C14H20Cl2N2O3/c1-21-13-9-11(18(6-4-15)7-5-16)3-2-10(13)8-12(17)14(19)20/h2-3,9,12H,4-8,17H2,1H3,(H,19,20)/t12-/m0/s1 |

InChI Key |

VKYIPXSTNJXGRF-LBPRGKRZSA-N |

SMILES |

COC1=C(C=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)N |

Isomeric SMILES |

COC1=C(C=CC(=C1)N(CCCl)CCCl)C[C@@H](C(=O)O)N |

Canonical SMILES |

COC1=C(C=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)N |

Other CAS No. |

1952-97-2 |

Synonyms |

mecaphane mecaphane, (DL-Phe)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Pharmacokinetics :

- Absorption : Rapid absorption occurs via oral or intraperitoneal administration, with peak plasma concentrations achieved within 30 minutes.

- Distribution : High concentrations accumulate in bone marrow, kidneys, and liver.

- Excretion : Approximately 40% is excreted in urine within 24 hours, with trace amounts in feces .

Clinical Efficacy :

In a clinical study of 40 chronic myeloid leukemia (CML) patients, Mecaphane achieved a 92.5% response rate (37/40), including 10 complete remissions. Long-term follow-up revealed sustained remission in some patients for up to 10 years . It was included in the Chinese Pharmacopoeia (1977 and 1985 editions) and remains a therapeutic option for Hodgkin’s lymphoma, testicular tumors, and other malignancies .

Comparison with Similar Compounds

Structural and Mechanistic Comparisons

Table 1: Key Structural and Functional Differences

Pharmacokinetic and Clinical Performance

Mechanistic Insights and Limitations

This compound vs. NF :

- While both are alkylating agents, this compound’s o-methoxy group enhances bone marrow targeting, whereas NF’s formyl group promotes protein synthesis inhibition .

- This compound’s superior oral bioavailability (vs. NF’s moderate absorption) makes it preferable for outpatient regimens .

This compound vs. Nitrocaphane :

- Nitrocaphane’s nitro group increases DNA cross-linking potency but exacerbates myelosuppression, limiting its clinical utility compared to this compound .

This compound vs. Sb-71 :

- Sb-71’s antimony core confers metalloalkylating activity but introduces neurotoxic risks absent in this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.